molecular formula C45H55N5O10S5 B8364487 1,4,7,10,13-Penta(p-toluenesulfonyl)-1,4,7,10,13-pentaazacyclopentadecane

1,4,7,10,13-Penta(p-toluenesulfonyl)-1,4,7,10,13-pentaazacyclopentadecane

Cat. No. B8364487
M. Wt: 986.3 g/mol
InChI Key: PEEVYAVAFWYTMQ-UHFFFAOYSA-N
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Patent
US05874421

Procedure details

A mixture of 1,4,7,10,13-penta(p-toluenesulfonyl)-1,4,7,10,13-pentaazacyclopentadecane prepared as in Example 1D (168 g, 0.170 mole) and concentrated H2SO4 (500 ml) was heated at 100° C. with stirring under a dry argon atmosphere for 70 h. To the resulting dark brown solution ethanol (500 ml) was added dropwise with stirring at 0° C. followed by ethyl ether (3 l). The white solid was filtered and washed with ethyl ether. The solid was then dissolved in H2O (500 ml) and the resulting solution washed with ethyl ether. Upon reducing the volume of the solution in vacuo to 200 ml, the pH was adjusted to 10-11 with 10N NaOH and the solvent was removed in vacuo. Ethanol (500 ml) was then added and removed in vacuo to dryness. The resulting tan oily solid was extracted with hot THF (2×500 ml) and filtered at room temperature. The filtrates were combined and the solvent removed in vacuo to give the crude product as a yellow crystalline solid which was then redissolved in CH3CN and filtered to remove insoluble impurities. Recrystallization from cold (-20° C.) CH3CN gave 11.3 g (31% yield) of the product as colorless needles: mp 108°-9° C.; 1H NMR (CDCl3) δ 1.74 (br s, 5 H), 2.73 (s, 20 H); Exact mass (M+Li)+ : calcd, 222.2270; Found, 222.2269 (C10H25N5Li).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 1D
Quantity
168 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
3 L
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
31%

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S([N:10]2[CH2:24][CH2:23][N:22](S(C3C=CC(C)=CC=3)(=O)=O)[CH2:21][CH2:20][N:19](S(C3C=CC(C)=CC=3)(=O)=O)[CH2:18][CH2:17][N:16](S(C3C=CC(C)=CC=3)(=O)=O)[CH2:15][CH2:14][N:13](S(C3C=CC(C)=CC=3)(=O)=O)[CH2:12][CH2:11]2)(=O)=O)=CC=1.OS(O)(=O)=O.C(O)C.C(OCC)C>CC#N>[NH:10]1[CH2:24][CH2:23][NH:22][CH2:21][CH2:20][NH:19][CH2:18][CH2:17][NH:16][CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N1CCN(CCN(CCN(CCN(CC1)S(=O)(=O)C1=CC=C(C=C1)C)S(=O)(=O)C1=CC=C(C=C1)C)S(=O)(=O)C1=CC=C(C=C1)C)S(=O)(=O)C1=CC=C(C=C1)C)C
Step Two
Name
Example 1D
Quantity
168 g
Type
reactant
Smiles
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
3 L
Type
reactant
Smiles
C(C)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring under a dry argon atmosphere for 70 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring at 0° C.
FILTRATION
Type
FILTRATION
Details
The white solid was filtered
WASH
Type
WASH
Details
washed with ethyl ether
DISSOLUTION
Type
DISSOLUTION
Details
The solid was then dissolved in H2O (500 ml)
WASH
Type
WASH
Details
the resulting solution washed with ethyl ether
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
Ethanol (500 ml) was then added
CUSTOM
Type
CUSTOM
Details
removed in vacuo to dryness
EXTRACTION
Type
EXTRACTION
Details
The resulting tan oily solid was extracted with hot THF (2×500 ml)
FILTRATION
Type
FILTRATION
Details
filtered at room temperature
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product as a yellow crystalline solid which
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble impurities
CUSTOM
Type
CUSTOM
Details
Recrystallization from cold (-20° C.) CH3CN

Outcomes

Product
Details
Reaction Time
70 h
Name
Type
product
Smiles
N1CCNCCNCCNCCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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